molecular formula C16H17NO2 B184559 N-(3-Ethoxyphenyl)-2-methylbenzamide CAS No. 55814-38-5

N-(3-Ethoxyphenyl)-2-methylbenzamide

Cat. No.: B184559
CAS No.: 55814-38-5
M. Wt: 255.31 g/mol
InChI Key: GMDMMUVZXYVYIM-UHFFFAOYSA-N
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Description

N-(3-Ethoxyphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3-ethoxyaniline moiety. Key features include the ethoxy (–OCH₂CH₃) substituent on the phenyl ring and the methyl (–CH₃) group on the benzamide backbone. These substituents influence electronic effects (e.g., electron-donating properties) and steric interactions, which are critical in applications such as metal-catalyzed C–H bond functionalization or biological activity .

Properties

CAS No.

55814-38-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-14-9-6-8-13(11-14)17-16(18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

GMDMMUVZXYVYIM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C

Other CAS No.

55814-38-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents on Benzamide Substituents on Aniline Key Features/Applications References
N-(3-Ethoxyphenyl)-2-methylbenzamide 2-methyl 3-ethoxy Potential directing group for C–H activation
N-(4-Methoxyphenyl)-2-methylbenzamide 2-methyl 4-methoxy Antioxidant activity; structural studies
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide 2-methyl 9,10-dioxoanthracen-1-yl Bidentate N,O-directing group for C–H functionalization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group; catalytic applications
2-Ethoxy-N-(3-hydroxyphenyl)benzamide 2-ethoxy 3-hydroxy Solubility and reactivity studies
Key Observations:
  • Substituent Position : The position of alkoxy groups (e.g., 3-ethoxy vs. 4-methoxy) modulates electronic effects. Methoxy/ethoxy groups enhance electron density on the aromatic ring, influencing metal coordination in catalysis .
  • Directing Group Efficacy: N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide exhibits superior performance as a bidentate directing group compared to monodentate analogues due to its rigid anthraquinone backbone, which stabilizes metal complexes .

Spectroscopic and Crystallographic Data

  • NMR Trends : Methoxy and ethoxy substituents produce distinct shifts in $ ^1H $-NMR (e.g., methoxy protons at ~3.8 ppm; ethoxy protons at ~1.3–1.5 ppm for CH₃ and ~4.0 ppm for OCH₂) .
  • X-ray Studies: Anthraquinone-based benzamides show planar geometries conducive to π-stacking, enhancing catalytic stability .

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